molecular formula C21H19N5O B2465755 2-(1H-indol-1-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone CAS No. 2034291-84-2

2-(1H-indol-1-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone

Cat. No.: B2465755
CAS No.: 2034291-84-2
M. Wt: 357.417
InChI Key: RMPOEVYOERCZLK-UHFFFAOYSA-N
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Description

2-(1H-Indol-1-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone is a synthetically novel chemical hybrid designed for advanced pharmaceutical and medicinal chemistry research. It incorporates two prominent pharmacophores: the indole ring, a privileged structure in drug discovery found in many marketed drugs , and the 1,2,3-triazole ring, known for its versatile role in medicinal chemistry. The 1,2,3-triazole scaffold serves as a stable bioisostere and is exploited in drug design for its ability to improve solubility and participate in key hydrogen bonding interactions with biological targets . The strategic fusion of these moieties via an azetidine linker creates a multifunctional compound with significant potential for probing new chemical space. This molecule is of high interest for researchers investigating novel bioactive compounds , particularly in the screening and development of antimicrobial and anticancer agents . Triazole derivatives are widely recognized for their broad spectrum of pharmacological properties, including significant antibacterial and antifungal activities . Concurrently, indole derivatives are useful as medicines and agrochemicals . As such, this hybrid structure is a valuable candidate for building structure-activity relationships (SAR) in hit-to-lead optimization campaigns. Its primary research utility lies in its application as a key intermediate for the synthesis of more complex molecular architectures and as a core scaffold for the development of targeted small-molecule libraries.

Properties

IUPAC Name

2-indol-1-yl-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O/c27-21(15-24-11-10-17-8-4-5-9-20(17)24)25-12-18(13-25)26-14-19(22-23-26)16-6-2-1-3-7-16/h1-11,14,18H,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPOEVYOERCZLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C=CC3=CC=CC=C32)N4C=C(N=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone typically involves multiple steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Triazole Ring: The triazole ring is often formed via the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of a suitable precursor, such as a β-amino alcohol, under basic conditions.

    Coupling Reactions: The final step involves coupling the indole, triazole, and azetidine moieties through appropriate linkers and under suitable reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

1.1. Aza-Michael Addition for Azetidine-Triazole Linkage

The azetidine-triazole subunit is synthesized via aza-Michael addition between azetidine derivatives and triazole-containing electrophiles. For example:

  • Reaction of N-Boc-azetidin-3-ylidene acetate with 4-phenyl-1H-1,2,3-triazole in acetonitrile at 65°C for 4 h in the presence of DBU (1,8-diazabicycloundec-7-ene) yields the azetidine-triazole adduct with 64–69% efficiency .

  • Purification involves vacuum distillation or flash chromatography .

1.2. Indole Functionalization

The indole moiety undergoes electrophilic substitution at the 3-position under Friedel-Crafts conditions:

  • Acylation using chloroacetyl chloride in dioxane with triethylamine produces 1H-indol-1-yl acetates. Subsequent hydrazide formation (via hydrazine hydrate) enables cyclization to oxadiazole derivatives .

Reactivity of the Ethanone Group

The ketone group participates in:

  • Nucleophilic acyl substitution : Reacts with amines (e.g., indoline) to form amides under reflux in methanol.

  • Reduction : Sodium borohydride reduces the ketone to a secondary alcohol, which can further react with acetic anhydride to form esters .

Reaction Type Reagents/Conditions Product Yield Source
AcylationChloroacetyl chloride, Et₃N1H-Indol-1-yl acetate72%
Aza-Michael AdditionDBU, CH₃CN, 65°C, 4 hAzetidine-triazole conjugate64–69%
Nucleophilic SubstitutionIndoline, MeOH, reflux1-(Indolin-1-yl)ethanone derivative58%

Triazole Ring Reactivity

The 1,2,3-triazole ring undergoes:

  • Coordination chemistry : Acts as a ligand for transition metals (e.g., Cu, Pd) in catalytic cross-coupling reactions.

  • Click chemistry : While less common than 1,2,4-triazoles, it participates in Huisgen cycloadditions with alkynes under Cu(I) catalysis .

Azetidine Ring-Opening Reactions

The strained azetidine ring is susceptible to acid- or base-mediated ring-opening :

  • In HCl/EtOH, the ring opens to form β-chloroamines, which can cyclize to form pyrrolidine derivatives .

  • Reaction with Grignard reagents (e.g., MeMgBr) yields γ-amino alcohols .

Regiochemical and Stereochemical Considerations

  • Regiochemistry : The 1,2,3-triazole’s N-1 position is selectively functionalized due to steric and electronic factors, as confirmed by ¹H-¹⁵N HMBC spectroscopy .

  • Stereochemistry : Aza-Michael additions proceed with retention of configuration at the azetidine β-carbon, verified by NOESY experiments .

Stability and Degradation

  • Thermal stability : Decomposes above 200°C (DSC data).

  • Hydrolytic stability : Stable in neutral aqueous solutions but undergoes ketone hydrolysis under strong acidic/basic conditions .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing indole and triazole structures exhibit significant antimicrobial properties. For instance, derivatives similar to 2-(1H-indol-1-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone have been evaluated for their efficacy against various bacterial and fungal strains. Studies have demonstrated that these compounds can inhibit microbial growth effectively, suggesting their potential as new antimicrobial agents .

Anticancer Properties

Indole derivatives are well-known for their anticancer activities. The incorporation of a triazole moiety may enhance the cytotoxic effects against cancer cells by interfering with multiple cellular pathways. Preliminary studies have shown that similar compounds can induce apoptosis in cancer cell lines, making them promising candidates for further development in cancer therapeutics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profiles of compounds like 2-(1H-indol-1-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone . Variations in substituents on the indole or triazole rings can significantly affect biological activity. Systematic SAR studies help identify the most effective configurations for desired therapeutic effects.

Antimicrobial Evaluation

A study evaluated a series of indole-triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the triazole ring enhanced antibacterial activity compared to standard antibiotics .

CompoundActivity Against E. coliActivity Against S. aureus
Compound AInhibitory Zone: 15 mmInhibitory Zone: 20 mm
Compound BInhibitory Zone: 18 mmInhibitory Zone: 22 mm

Anticancer Activity

In vitro assays demonstrated that specific derivatives of 2-(1H-indol-1-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone exhibited cytotoxic effects on breast cancer cell lines (MCF7). The mechanism involved apoptosis induction via mitochondrial pathways .

CompoundIC50 (µM)Mechanism of Action
Compound C10 µMApoptosis via mitochondrial pathway
Compound D5 µMCell cycle arrest at G2/M phase

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s indole ring can interact with aromatic residues in proteins, while the triazole and azetidine rings can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of the targets, leading to various biological effects.

Comparison with Similar Compounds

Triazole-Ethanone Derivatives with Varied Substituents

Several analogs share the 2-(triazol-1-yl)ethanone backbone but differ in substituents (Table 1):

Compound R₁ (Ethanone Substituent) R₂ (Triazole Substituent) Key Features Reference
Target Compound 3-(4-phenyl-triazol-1-yl)azetidine 1H-indol-1-yl Azetidine ring, indole N-1 linkage -
1-(4-Nitrophenyl)-2-(4-phenyl-triazol-1-yl)ethanone 4-nitrophenyl 4-phenyl Nitro group enhances electrophilicity
1-(2,4-Dichlorophenyl)-2-(triazol-1-yl)ethanone 2,4-dichlorophenyl H Halogenated aryl for antifungal activity
2-[4-(Thiophen-3-yl)-triazol-1-yl]-1-(pyrrolidin-1-yl)ethanone Pyrrolidine Thiophene Heterocyclic substituents for solubility

Key Observations :

  • The target compound’s azetidine-indole system introduces steric and electronic effects distinct from simpler aryl or heteroaryl substituents.
  • 4-Phenyl-triazole is common in analogs, but its placement on azetidine (vs. direct ethanone linkage) may alter conformational flexibility .

Azetidine vs. Larger Cyclic Amines

Azetidine’s four-membered ring contrasts with azepane (seven-membered) in compounds like 1-(azepan-1-yl)-2-(4-phenyl-triazol-1-yl)ethanone :

  • Azetidine : Higher ring strain may increase reactivity or binding specificity.
  • Azepane : Improved solubility and metabolic stability due to reduced strain and increased hydrophilicity.

Indole Substitution Position

The target compound’s indol-1-yl group differs from indol-3-yl derivatives (e.g., [5-(indol-3-yl)-pyrazolyl]methanone) :

  • N-1 linkage : May influence π-stacking interactions vs. C-3 substitution, which is common in serotonin-related analogs.

Physical Properties (Table 2)

Compound Type Yield Range Physical State LC-MS m/z ([M+1]⁺) Reference
Pyrrolidin-1-yl-triazoles 87–94% White/yellow solids 258–287
Azepan-1-yl-triazoles 88–99% Solids 287–327
Target Compound (analogous) - - ~400 (estimated) -

Notes:

  • High yields (≥85%) are typical for triazole-ethanone derivatives, suggesting feasible scalability .

Biological Activity

The compound 2-(1H-indol-1-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone , also known as a hybrid molecule combining indole and triazole moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological profiles, including anticancer, antifungal, and antibacterial properties, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of the compound is C18H17N5OC_{18}H_{17}N_{5}O with a molecular weight of approximately 307.36 g/mol. The structure incorporates an indole ring and a triazole unit, which are known for their diverse biological activities.

Anticancer Activity

Recent studies indicate that compounds containing indole and triazole structures exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The triazole moiety is thought to enhance the interaction with biological targets involved in cancer cell proliferation. A study highlighted that derivatives of 1,2,4-triazoles exhibited potent antiproliferative effects against various cancer cell lines, suggesting that similar compounds may share this property .
  • Case Study : A synthesized derivative of the compound was tested against human breast cancer cells (MCF-7) and showed an IC50 value of 12 μM, indicating promising anticancer activity compared to standard chemotherapeutics like doxorubicin (IC50 = 15 μM) .

Antifungal Activity

The antifungal potential of compounds with triazole groups is well-documented:

  • In Vitro Studies : A related study found that triazole derivatives demonstrated antifungal activity against Candida albicans with minimum inhibitory concentrations (MICs) ranging from 0.0156 to 0.5 μg/mL . Such efficacy suggests that the compound may also exhibit similar antifungal properties due to its structural components.

Antibacterial Activity

The antibacterial effects of indole and triazole compounds have been extensively researched:

  • Broad-Spectrum Efficacy : Research has shown that certain triazole derivatives possess broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. For example, a derivative with a similar structure exhibited MIC values as low as 0.125 μg/mL against Staphylococcus aureus and E. coli .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of such compounds:

Compound StructureActivityComments
Indole derivativesAnticancerEnhanced apoptosis in cancer cells
Triazole derivativesAntifungalEffective against resistant strains
Hybrid compoundsAntibacterialBroader spectrum than single moiety

The presence of specific substituents on the indole or triazole rings significantly influences the biological activity. For instance, electron-donating groups on the phenyl ring enhance interaction with bacterial enzymes .

Q & A

Basic Research Question

  • NMR : Use 1^1H and 13^13C NMR in DMSO-d6 or CDCl3 to confirm regiochemistry. Key signals include:
    • Indole NH proton at δ 10.5–11.5 ppm .
    • Azetidine CH2 protons as multiplets at δ 3.5–4.5 ppm .
  • FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and triazole ring vibrations (C=N at ~1600 cm⁻¹) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .

How can researchers mitigate hazards during the synthesis and handling of this compound?

Basic Research Question

  • Toxicity : Use fume hoods and PPE (gloves, lab coats) due to potential acute oral toxicity (Category 4) and respiratory irritation (H335) .
  • Waste disposal : Neutralize reactive intermediates (e.g., quench azides with aqueous NaNO2) before disposal .
  • First aid : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .

What strategies can improve the solubility and bioavailability of this compound for in vivo studies?

Advanced Research Question

  • Salt formation : React with HCl or sodium acetate to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to improve membrane permeability .
  • Nanoformulation : Use liposomes or PEGylated nanoparticles to increase plasma half-life .

How do structural modifications to the azetidine or triazole moieties impact the compound’s physicochemical properties?

Advanced Research Question

  • Azetidine substitution : Introducing methyl groups reduces ring strain, increasing thermal stability (TGA analysis) .
  • Triazole functionalization : Electron-deficient aryl groups (e.g., 4-nitrophenyl) lower pKa of the triazole NH, enhancing hydrogen-bonding capacity .
  • LogP optimization : Replace phenyl with pyridyl groups to reduce hydrophobicity (measured via shake-flask method) .

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